molecular formula C21H17Br2NO5S B286164 methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B286164
M. Wt: 555.2 g/mol
InChI Key: OHWPADDTMWHMOZ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by disrupting the cell wall or membrane of microorganisms. Its anticancer activity may be due to its ability to induce apoptosis or inhibit cell proliferation. The compound's anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to exhibit cytotoxic activity against various cancer cell lines. In addition, the compound has been shown to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. Another advantage is its anticancer activity, which makes it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to further investigate its mechanism of action to gain a better understanding of how the compound exerts its various biological activities. Another direction is to explore its potential as a new antibiotic or cancer therapy. In addition, the compound's potential as an insecticide and catalyst in organic reactions could also be further explored.

Synthesis Methods

The synthesis of methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 3-methylbenzylamine in the presence of glacial acetic acid. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of methanol and acetic anhydride to yield the final product.

Scientific Research Applications

Methyl [(5E)-5-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has shown potential in various scientific research applications. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has been studied for its potential as an insecticide and as a catalyst in organic reactions.

properties

Molecular Formula

C21H17Br2NO5S

Molecular Weight

555.2 g/mol

IUPAC Name

methyl 2-[(5E)-5-[[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C21H17Br2NO5S/c1-12-4-3-5-13(6-12)11-29-19-15(22)7-14(8-16(19)23)9-17-20(26)24(21(27)30-17)10-18(25)28-2/h3-9H,10-11H2,1-2H3/b17-9+

InChI Key

OHWPADDTMWHMOZ-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC)Br

SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=O)S3)CC(=O)OC)Br

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=O)S3)CC(=O)OC)Br

Origin of Product

United States

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